molecular formula C12H13N3O B1462449 4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one CAS No. 1017670-54-0

4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one

Cat. No. B1462449
CAS RN: 1017670-54-0
M. Wt: 215.25 g/mol
InChI Key: QXIVSBBGEVTBQZ-UHFFFAOYSA-N
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Description

“4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one” is a pyridazine derivative. Pyridazine is a six-membered heterocycle containing two nitrogen atoms in adjacent positions . This compound has been synthesized for its potential medicinal properties.


Synthesis Analysis

The synthesis of pyridazine derivatives, including “4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one”, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one” is C12H13N3O . The molecule contains a pyridazine ring, which is a six-membered heterocycle containing two nitrogen atoms in adjacent positions .

Scientific Research Applications

Pharmacological Insights and Applications

Research into pyridazinone derivatives, such as the closely related compound ABT-963, underscores the pharmacological potential of this class of compounds. ABT-963 has been identified as a potent and selective COX-2 inhibitor with notable anti-inflammatory potency and gastric safety in animal models, suggesting implications for the treatment of pain and inflammation associated with arthritis (M. Asif, 2016).

Organic Synthesis and Chemical Reactivity

The reactivity of arylmethylidene derivatives of furanones, including pyridazinone frameworks, offers a pathway to synthesize a wide range of compounds. This versatility is demonstrated through reactions with various nucleophiles, leading to the formation of cyclic and heterocyclic compounds, indicating the synthetic utility of pyridazinone derivatives in organic chemistry (I. Kamneva et al., 2018).

Development of Advanced Materials

The chemistry of heterocyclic N-oxide molecules, including pyridazinone N-oxides, highlights their potential in the creation of novel optoelectronic materials. These compounds are essential in forming metal complexes, designing catalysts, and synthesizing materials for electronic devices, showcasing the broad applicability of pyridazinone derivatives in advanced materials science (Dongli Li et al., 2019).

Safety And Hazards

The safety and hazards of “4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one” are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

5-amino-3-(4-ethylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(16)15-14-11/h3-7H,2H2,1H3,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIVSBBGEVTBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(4-ethylphenyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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